
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane is a chemical compound with the molecular formula C13H26O5This compound is characterized by its unique structure, which includes multiple ether linkages and two methyl groups at the 15th position .
Vorbereitungsmethoden
The synthesis of 15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological membranes and as a model compound for understanding the behavior of polyether chains in biological systems.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane involves its ability to form stable complexes with other molecules through its multiple ether linkages. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved often include the stabilization of transition states and the facilitation of molecular interactions .
Vergleich Mit ähnlichen Verbindungen
15,15-Dimethyl-1,4,7,10,13-pentaoxacyclohexadecane can be compared with other similar compounds such as:
1,4,7,10,13-Pentaoxacyclopentadecane:
1,4,7,10,13-Pentaoxacyclohexadecane: This compound is structurally similar but does not have the dimethyl substitution at the 15th position.
15,15’-Bi(1,4,7,10,13-pentaoxacyclohexadecane): This dimeric compound consists of two 1,4,7,10,13-pentaoxacyclohexadecane units linked together.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
86766-56-5 |
|---|---|
Molekularformel |
C13H26O5 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
15,15-dimethyl-1,4,7,10,13-pentaoxacyclohexadecane |
InChI |
InChI=1S/C13H26O5/c1-13(2)11-17-9-7-15-5-3-14-4-6-16-8-10-18-12-13/h3-12H2,1-2H3 |
InChI-Schlüssel |
ICIQJMXIQHRNJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCOCCOCCOCCOC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
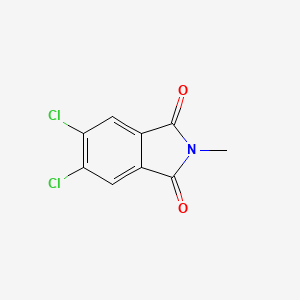
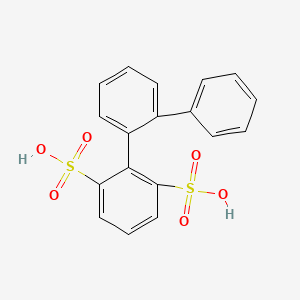
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
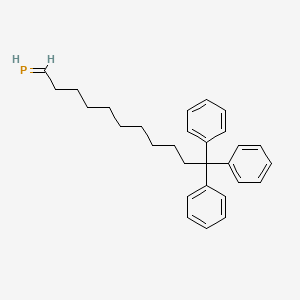
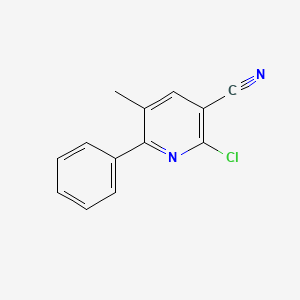
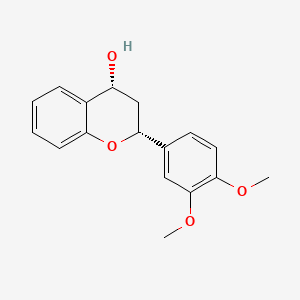
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
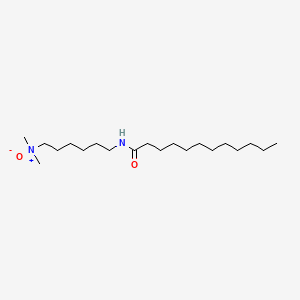
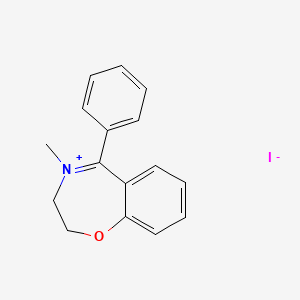
![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
